

ETP-46321: A Technical Guide to the Dual PI3K α / δ Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ETP-46321**, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. **ETP-46321** has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models, positioning it as a promising candidate for cancer therapy. This document details the biochemical and cellular activity of **ETP-46321**, its mechanism of action within the PI3K/AKT signaling pathway, and provides detailed protocols for key experimental assays. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to ETP-46321

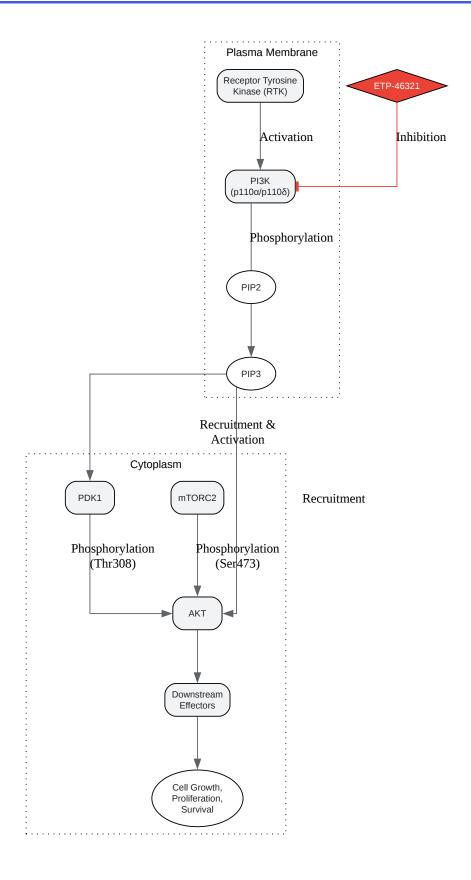
ETP-46321 is an imidazopyrazine derivative that has been identified as a potent inhibitor of PI3Kα and, to a lesser extent, PI3Kδ.[1] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide variety of human cancers.[2][3] **ETP-46321**'s dual inhibitory activity against the ubiquitously expressed PI3Kα and the hematopoietic-restricted PI3Kδ suggests its potential therapeutic application in both solid and hematological malignancies.[1][4] Preclinical studies have shown that **ETP-46321** effectively inhibits PI3K signaling, leading to cell cycle arrest and the suppression of tumor growth in various cancer models.[1]



Mechanism of Action

ETP-46321 exerts its therapeutic effect by inhibiting the catalytic activity of the p110α and p110δ subunits of Class IA PI3Ks.[1][4] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][5] The inhibition of AKT phosphorylation at key residues, such as Ser473, disrupts the downstream signaling cascade that promotes cell survival, proliferation, and angiogenesis.[1][6]





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Caption: PI3K/AKT signaling pathway and the inhibitory action of ETP-46321.



Quantitative Data

The following tables summarize the biochemical potency, selectivity, and pharmacokinetic properties of **ETP-46321**.

Table 1: Biochemical Potency of ETP-46321 against PI3K Isoforms

Target	IC50 / Kiapp (nM)
ΡΙ3Κα (p110α)	2.3
ΡΙ3Κδ (p110δ)	14.2
ΡΙ3Κβ (p110β)	>460
ΡΙ3Κγ (p110γ)	>138
mTOR	>5000
DNA-PK	>5000

Data compiled from multiple sources.[1][7][8]

Table 2: Potency of **ETP-46321** against Mutant PI3Kα

Mutant Pl3Kα	Kiapp (nM)
E542K	1.89
E545K	1.77
H1047R	2.33

Data sourced from MedChemExpress.[8]

Table 3: Cellular Activity of ETP-46321

Assay	Cell Line	IC50 (nM)
AKT Phosphorylation (Ser473)	U2OS	8.3



Data sourced from MedChemExpress.[8]

Table 4: In Vivo Pharmacokinetics of ETP-46321 in Mice

Parameter	Value
Clearance	0.6 L/h/Kg
Oral Bioavailability	90%

Data sourced from MedChemExpress.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **ETP-46321**.

In Vitro Kinase Assay (Radiometric)

This protocol determines the inhibitory activity of ETP-46321 against purified PI3K isoforms.

Materials:

- Recombinant human PI3K isoforms (α , β , δ , γ)
- Phosphatidylinositol-4,5-bisphosphate (PIP2)
- Phosphatidylserine (PS)
- HEPES-KOH buffer (20 mM, pH 7.4)
- NaCl (50 mM)
- EDTA (5 mM)
- ATP
- [y-32P]ATP

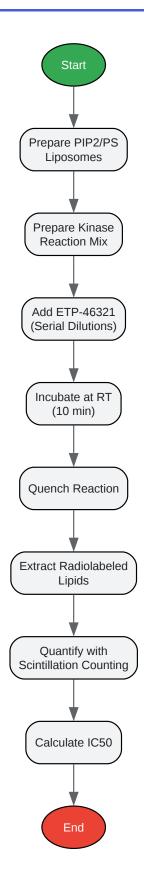


- MgCl₂ (5 mM)
- Horse IgG (50 μg/mL)
- ETP-46321
- Quench solution (1 M K₂PO₄, 30 mM EDTA, pH 8.0)

Procedure:

- Liposome Preparation:
 - 1. Mix PIP2 and PS at a 1:2 molar ratio.
 - 2. Vacuum-dry the lipid mixture.
 - 3. Resuspend in HEPES-KOH buffer to a final PIP2 concentration of 1 mM.
 - 4. Sonically disperse and subject to freeze-thaw cycles to form liposomes.
- Kinase Reaction:
 - 1. Prepare a 60 μ L reaction mixture containing 20 mM HEPES (pH 7.4), 1 nM of the respective PI3K enzyme, 1 μ M PIP2 liposomes, 200 μ M ATP, 1 μ Ci [y-32P]ATP, 5 mM MgCl₂, and 50 μ g/mL horse IgG.
 - 2. Add **ETP-46321** at various concentrations (final DMSO concentration $\leq 1\%$).
 - 3. Initiate the reaction and incubate for 10 minutes at room temperature.
- Quenching and Detection:
 - 1. Stop the reaction by adding 140 μ L of quench solution.
 - 2. Extract the radiolabeled lipids and quantify using scintillation counting.
 - 3. Calculate IC50 values from the dose-response curves.





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Caption: Experimental workflow for the in vitro kinase assay.



Western Blot for AKT Phosphorylation

This protocol assesses the effect of **ETP-46321** on AKT phosphorylation in a cellular context.

Materials:

- U2OS (or other suitable) cell line
- Cell culture medium and supplements
- ETP-46321
- DMSO (vehicle control)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

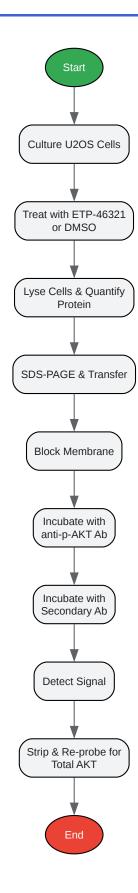
Procedure:

- Cell Culture and Treatment:
 - 1. Culture U2OS cells to 70-80% confluency.
 - 2. Treat cells with a serial dilution of **ETP-46321** or DMSO for a specified time (e.g., 2 hours).



- Protein Extraction:
 - 1. Wash cells with ice-cold PBS.
 - 2. Lyse cells in lysis buffer.
 - 3. Quantify protein concentration using a BCA assay.
- Immunoblotting:
 - 1. Separate protein lysates by SDS-PAGE and transfer to a membrane.
 - 2. Block the membrane for 1 hour at room temperature.
 - 3. Incubate with primary antibody (anti-phospho-AKT) overnight at 4°C.
 - 4. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - 5. Visualize bands using a chemiluminescent substrate.
 - 6. Strip the membrane and re-probe with anti-total-AKT antibody for loading control.





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